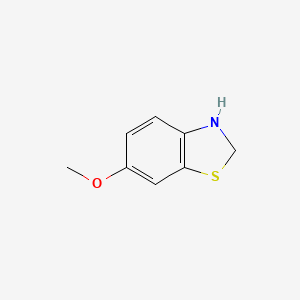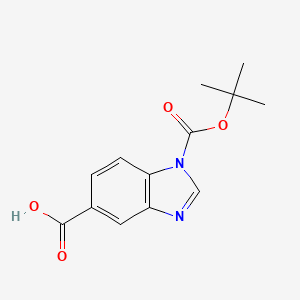
4-formyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
“4-formyl-1H-pyrazole-5-carboxylic acid” is a type of pyrazole derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. These intermediates can then be oxidized to form a variety of pyrazoles . Another method involves the reaction of diarylhydrazones and vicinal diols .
Molecular Structure Analysis
The molecular structure of “4-formyl-1H-pyrazole-5-carboxylic acid” consists of a pyrazole ring with a formyl group at the 4-position and a carboxylic acid group at the 5-position .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization reactions with β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-formyl-1H-pyrazole-5-carboxylic acid serves as a versatile intermediate in medicinal chemistry. It’s used to synthesize various pyrazole derivatives that exhibit a wide range of biological activities. These derivatives have been explored for their potential as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents . The compound’s ability to undergo various chemical transformations makes it valuable for creating new pharmacologically active molecules.
Agriculture
In the agricultural sector, pyrazole derivatives, including those derived from 4-formyl-1H-pyrazole-5-carboxylic acid, are utilized to develop new herbicides and pesticides . Their structural versatility allows for the synthesis of compounds that can target specific enzymes or pathways in pests and weeds, providing effective crop protection.
Material Science
The pyrazole ring is a key component in the design of new materials. Its incorporation into polymers and frameworks can lead to materials with unique properties suitable for applications such as gas storage, catalysis, and as components in electronic devices . The formyl and carboxylic acid groups in 4-formyl-1H-pyrazole-5-carboxylic acid offer reactive sites for further functionalization, enhancing the utility of the pyrazole moiety in material science.
Industrial Applications
This compound is instrumental in the synthesis of chemicals that are crucial in various industrial processes. For instance, it can be used to create intermediates for dyes, resins, and other performance chemicals . Its derivatives are also significant in the development of industrial catalysts that can improve the efficiency of chemical reactions.
Biochemistry Research
In biochemistry, 4-formyl-1H-pyrazole-5-carboxylic acid is used to study enzyme interactions and inhibition . It can act as a building block for compounds that modulate enzyme activity, which is essential for understanding metabolic pathways and designing drugs that can influence these pathways.
Pharmacology
The pyrazole core is central to many pharmacological agents. Derivatives of 4-formyl-1H-pyrazole-5-carboxylic acid have been investigated for their therapeutic potential. They are particularly significant in the development of novel treatments for various diseases due to their ability to interact with a wide range of biological targets .
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving nucleophilic addition and elimination reactions .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, often leading to significant downstream effects .
Propiedades
IUPAC Name |
4-formyl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-2-3-1-6-7-4(3)5(9)10/h1-2H,(H,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJIPMNJIBKQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625987 | |
| Record name | 4-Formyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-formyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
35344-94-6 | |
| Record name | 4-Formyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35344-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)









